(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide (3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206102-11-5
VCID: VC2842688
InChI: InChI=1S/C27H25F2N3O5/c1-16-9-10-36-22-14-31-13-20(26(34)30-12-18-7-8-19(28)11-21(18)29)24(33)25(23(31)27(35)32(16)22)37-15-17-5-3-2-4-6-17/h2-8,11,13,16,22H,9-10,12,14-15H2,1H3,(H,30,34)/t16-,22+/m1/s1
SMILES: CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5
Molecular Formula: C27H25F2N3O5
Molecular Weight: 509.5 g/mol

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

CAS No.: 1206102-11-5

Cat. No.: VC2842688

Molecular Formula: C27H25F2N3O5

Molecular Weight: 509.5 g/mol

* For research use only. Not for human or veterinary use.

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide - 1206102-11-5

Specification

CAS No. 1206102-11-5
Molecular Formula C27H25F2N3O5
Molecular Weight 509.5 g/mol
IUPAC Name (3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Standard InChI InChI=1S/C27H25F2N3O5/c1-16-9-10-36-22-14-31-13-20(26(34)30-12-18-7-8-19(28)11-21(18)29)24(33)25(23(31)27(35)32(16)22)37-15-17-5-3-2-4-6-17/h2-8,11,13,16,22H,9-10,12,14-15H2,1H3,(H,30,34)/t16-,22+/m1/s1
Standard InChI Key RWEIORQEUUWOLH-ZHRRBRCNSA-N
Isomeric SMILES C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5
SMILES CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5
Canonical SMILES CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OCC5=CC=CC=C5

Introduction

The compound (3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide is a complex organic molecule with a specific stereochemistry, as indicated by the (3S,7R) notation. This compound belongs to a class of tricyclic structures, which are often of interest in pharmaceutical research due to their potential biological activities.

Key Characteristics:

  • Molecular Formula: C27H25F2N3O5

  • Molecular Weight: 509.5 g/mol

  • CAS Number: 1206102-11-5

  • Minimum Purity: 0.95

Structural Features:

  • Tricyclic Core: The compound's core structure is composed of three rings, with a central eight-membered ring fused to a six-membered ring and a four-membered ring.

  • Functional Groups: Includes carboxamide, phenylmethoxy, and difluorophenylmethyl groups.

Synthesis and Preparation

The synthesis of such complex molecules typically involves multi-step reactions, including cyclization and functional group modifications. While specific synthesis details for this compound are not widely available, similar compounds often require careful control of reaction conditions to achieve the desired stereochemistry.

General Synthesis Approach:

  • Starting Materials: Typically involve commercially available precursors.

  • Cyclization Reactions: Forming the tricyclic core may involve intramolecular reactions.

  • Functional Group Modifications: Introduction of the phenylmethoxy and difluorophenylmethyl groups.

Potential Applications

Compounds with similar structures are often investigated for their biological activities, such as enzyme inhibition or receptor binding. The specific applications of this compound would depend on its pharmacokinetic and pharmacodynamic properties, which are not detailed in the available literature.

Potential Biological Activities:

  • Enzyme Inhibition: Could act as an inhibitor for certain enzymes involved in disease pathways.

  • Receptor Binding: May interact with specific receptors, influencing biological responses.

Future Research Directions:

  • Biological Activity Screening: Investigating the compound's effects on various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance desired biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator